2-imino-8-methoxy-N-(3-methoxyphenyl)-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
2-imino-8-methoxy-N-(3-methoxyphenyl)chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-22-13-7-4-6-12(10-13)20-18(21)14-9-11-5-3-8-15(23-2)16(11)24-17(14)19/h3-10,19H,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOZVXEYUMVUAMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-imino-8-methoxy-N-(3-methoxyphenyl)-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene family, which has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on antimicrobial properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 324.3 g/mol. The compound features a chromene core substituted with methoxy and imine groups, which are critical for its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of chromene compounds exhibit significant antimicrobial properties against various pathogens. In particular, the compound has shown effectiveness in inhibiting the growth of Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.
Minimum Inhibitory Concentration (MIC) Values
The antimicrobial efficacy is often quantified using MIC values, which indicate the lowest concentration of a compound that inhibits visible growth of a microorganism. The following table summarizes the MIC values for this compound against selected pathogens:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15.625 - 62.5 |
| Enterococcus faecalis | 62.5 - 125 |
| Escherichia coli | >125 |
The mechanisms underlying the antimicrobial activity of this compound involve several pathways:
- Inhibition of Protein Synthesis : Studies suggest that chromene derivatives disrupt protein synthesis pathways in bacteria, leading to cell death.
- Disruption of Biofilm Formation : The compound has shown significant antibiofilm activity, reducing biofilm formation by up to 55% against S. aureus. This is crucial as biofilms contribute to antibiotic resistance and chronic infections.
Case Studies
- In Vitro Studies : A study evaluated the antimicrobial properties of various chromene derivatives, including this compound, revealing that it exhibited low hemolytic activity (less than 15%) indicating low toxicity towards red blood cells .
- Synergistic Effects : The compound has been tested in combination with standard antibiotics such as ciprofloxacin and ketoconazole, showing synergistic effects that enhance their efficacy against resistant strains .
Safety and Toxicity
Safety assessments indicate that this compound exhibits low cytotoxicity with IC50 values greater than 60 µM in mammalian cell lines, suggesting a favorable safety profile for potential therapeutic applications .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The pharmacological and physicochemical properties of 2-imino-2H-chromene-3-carboxamides are highly dependent on substituent patterns. Below is a detailed comparison:
Table 1: Substituent Variations in Selected 2-Imino-2H-chromene-3-carboxamide Derivatives
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s 3-methoxyphenyl group (electron-donating) contrasts with halogenated analogs (e.g., 3-F or 3-Cl in ), which introduce electron-withdrawing effects. This impacts electronic distribution, solubility, and binding affinity in biological systems.
- Chromene Ring Modifications : The 8-methoxy group in the target compound enhances lipophilicity compared to 8-hydroxy derivatives (e.g., ), which may form hydrogen bonds.
Spectroscopic and Physicochemical Properties
- IR Spectroscopy : The target compound’s carbonyl stretches (C=O amide ~1688 cm⁻¹) align with analogs like compound 39 . Methoxy groups exhibit characteristic C-O stretches near 1250 cm⁻¹.
- 1H-NMR : Methoxy protons resonate as singlets near δ 3.7–3.8, as seen in compound 39 (δ 3.71) . Aromatic protons in the 3-methoxyphenyl group typically appear as multiplets between δ 6.8–7.4.
Substituent-Activity Relationships :
- Methoxy Groups : Enhance membrane permeability but may reduce hydrogen-bonding capacity compared to hydroxyl analogs.
Q & A
Q. What are the common synthetic routes for preparing 2-imino-8-methoxy-N-(3-methoxyphenyl)-2H-chromene-3-carboxamide, and how can reaction efficiency be optimized?
- Methodological Answer : A widely used approach involves condensation reactions between substituted chromene precursors and aryl amines. For example, anhydrous dichloromethane (DCM) and triethylamine (TEA) are effective solvents and bases for facilitating carboxamide formation, as demonstrated in analogous chromene syntheses . Key optimization steps include:
- Temperature control : Reactions are typically conducted at room temperature to avoid side-product formation.
- Dropwise addition : Slow addition of acylating agents (e.g., naphthoyl chloride) minimizes exothermic side reactions .
- Purification : Column chromatography (SiO₂, DCM) yields high-purity products (~74% yield) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be approached?
- Methodological Answer :
- 1H/13C NMR : Key signals include aromatic protons (δ 6.48–8.88 ppm) and methoxy groups (δ 3.44 ppm) . The imino group (C=N) is confirmed by a singlet near δ 8.79 ppm.
- HRMS : Accurate mass analysis (e.g., m/z 414.1582 for related compounds) validates molecular formula integrity .
- Cross-validation : Compare spectral data with structurally similar chromene derivatives to resolve ambiguities, such as overlapping aromatic signals .
Q. What safety protocols are essential when handling this compound in the laboratory?
- Methodological Answer :
- Ventilation : Use fume hoods to prevent inhalation of aerosols or vapors .
- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Contaminated gloves must be disposed of per hazardous waste protocols .
- Spill management : Absorb spills with inert materials (e.g., vermiculite) and avoid water to prevent environmental contamination .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields or spectral data during synthesis?
- Methodological Answer :
- Byproduct analysis : Use LC-MS or TLC to identify side products (e.g., unreacted starting materials or hydrolysis derivatives).
- Isotopic labeling : Introduce deuterated solvents (e.g., CDCl₃) to confirm NMR assignments and rule out solvent artifacts .
- Mechanistic studies : Probe reaction intermediates via in situ IR or computational modeling (DFT) to identify bottlenecks in synthetic pathways .
Q. What strategies are effective for modifying the chromene core to enhance bioactivity or photophysical properties?
- Methodological Answer :
- Substituent variation : Replace the 3-methoxyphenyl group with electron-withdrawing groups (e.g., Cl) to alter electronic properties, as seen in analogous epoxide syntheses .
- Heterocyclic fusion : Integrate pyrimidine or triazine rings via [2+4] cycloadditions to expand π-conjugation, improving fluorescence .
- Table : Example Modifications and Observed Properties
| Modification | Property Enhanced | Reference |
|---|---|---|
| 5-Fluoro substitution | Photostability | |
| Pyrano[2,3-d]pyrimidine fusion | Anticancer activity |
Q. How can catalytic systems (e.g., palladium or organocatalysts) improve the scalability of chromene synthesis?
- Methodological Answer :
- Palladium-catalyzed reductive cyclization : Employ formic acid derivatives as CO surrogates to streamline nitroarene cyclization, reducing reliance on toxic reagents .
- Microwave-assisted synthesis : Reduce reaction times from hours to minutes while maintaining yields >70% .
Data Contradiction Analysis
Q. Why might reported melting points or spectral data vary across studies?
- Methodological Answer :
- Polymorphism : Crystallization solvents (e.g., DCM vs. ethanol) can produce different crystal forms, altering melting points .
- Impurity effects : Trace solvents (e.g., residual TEA) may downfield-shift NMR signals. Repurify samples and reacquire data under standardized conditions .
Experimental Design Considerations
Q. What factorial design parameters should be prioritized for optimizing chromene derivative synthesis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
